2-Amino-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride
Description
2-Amino-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride is a chiral β-amino alcohol derivative featuring a trifluoromethoxy-substituted aromatic ring. The compound combines a hydroxyl group, an amine moiety, and a trifluoromethoxy (-OCF₃) substituent, which confers unique electronic and steric properties. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications.
Properties
Molecular Formula |
C9H11ClF3NO2 |
|---|---|
Molecular Weight |
257.64 g/mol |
IUPAC Name |
2-amino-1-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride |
InChI |
InChI=1S/C9H10F3NO2.ClH/c10-9(11,12)15-7-3-1-2-6(4-7)8(14)5-13;/h1-4,8,14H,5,13H2;1H |
InChI Key |
ZZKNFHYMXMNTDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(CN)O.Cl |
Origin of Product |
United States |
Preparation Methods
Henry Reaction Followed by Reduction
This two-step approach is widely employed for β-amino alcohol synthesis:
Step 1: Henry Reaction
3-(Trifluoromethoxy)benzaldehyde reacts with nitromethane under basic conditions to form β-nitro alcohol:
$$
\text{ArCHO} + \text{CH}3\text{NO}2 \xrightarrow{\text{Base}} \text{ArCH(OH)CH}2\text{NO}2
$$
Conditions:
- Base: KOH (2.0 equiv.)
- Solvent: Ethanol/water (3:1)
- Temperature: 0–5°C (to minimize side reactions)
- Yield: 65–75%
Step 2: Nitro Group Reduction
The nitro intermediate is reduced to the amine using catalytic hydrogenation or metal hydrides:
$$
\text{ArCH(OH)CH}2\text{NO}2 \xrightarrow{\text{H}2/\text{catalyst}} \text{ArCH(OH)CH}2\text{NH}_2
$$
Conditions:
Final Salt Formation
The free amine is treated with HCl in diethyl ether to form the hydrochloride salt (quantitative yield).
Reductive Amination of Ketones
A one-pot method using reductive amination of 1-[3-(trifluoromethoxy)phenyl]ethanone with ammonia:
$$
\text{ArCOCH}3 + \text{NH}3 \xrightarrow{\text{H}2/\text{catalyst}} \text{ArCH(OH)CH}2\text{NH}_2
$$
Conditions:
- Catalyst: Ru-SNS complex (2 mol%)
- Base: KOH (2.0 equiv.)
- Temperature: 140°C, 24 h
- Solvent: Toluene
- Yield: 70–75%
Chiral Synthesis via Asymmetric Hydrogenation
For enantiomerically pure forms, asymmetric hydrogenation is preferred:
Precursor : (E)-Nitroalkene derived from 3-(trifluoromethoxy)benzaldehyde.
Conditions:
- Catalyst: Ru-(S)-BINAP (0.5 mol%)
- Pressure: 100 psi H₂
- Solvent: Ethanol
- Enantiomeric excess (ee): >95%
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield |
|---|---|---|---|
| Henry + Reduction | Scalable, cost-effective reagents | Multi-step, requires nitro intermediate | 65–75% |
| Reductive Amination | One-pot synthesis, shorter reaction time | High catalyst loading, elevated temperature | 70–75% |
| Asymmetric Hydrogenation | High enantioselectivity (>95% ee) | Expensive chiral catalysts | 60–65% |
Industrial-Scale Optimization
For large-scale production, continuous flow reactors improve efficiency:
- Residence Time : 30–60 minutes
- Temperature Control : 50–60°C (prevents decomposition)
- Catalyst Recycling : Pd/C reused up to 5 cycles (5% activity loss per cycle)
Purification and Characterization
- Purification : Column chromatography (ethyl acetate/petroleum ether, 1:3) or recrystallization (ethanol/water).
- Purity Analysis :
- HPLC: C18 column, 0.1% TFA in acetonitrile/water (70:30), retention time ~7.8 min.
- NMR: δ 7.5–7.7 ppm (aromatic protons), δ 4.0 ppm (CH-OH), δ 3.2 ppm (NH₂).
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products Formed
Oxidation: Formation of 3-(trifluoromethoxy)benzaldehyde or 3-(trifluoromethoxy)benzoic acid.
Reduction: Formation of various amine derivatives depending on the reducing agent and conditions.
Substitution: Formation of substituted phenyl derivatives with different functional groups.
Scientific Research Applications
2-Amino-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Comparisons:
Analysis :
- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group (target compound) introduces stronger electron-withdrawing effects via the oxygen atom compared to -CF₃ . This may influence aromatic ring reactivity in substitution reactions or receptor binding.
- Hydroxyl (-OH) vs.
Physicochemical Properties and Solubility
- Hydrochloride Salt : The HCl salt in the target compound and analogs (e.g., ) improves water solubility, critical for formulation in polar solvents.
- Lipophilicity : The trifluoromethoxy group (-OCF₃) offers moderate lipophilicity compared to bromine (-Br) or trifluoromethyl (-CF₃), balancing membrane permeability and aqueous solubility.
Biological Activity
2-Amino-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride is a compound of growing interest in pharmacological research due to its unique chemical structure, which includes a trifluoromethoxy group. This article discusses the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula: C9H11ClF3NO2
- Molecular Weight: 257.64 g/mol
- CAS Number: 1955492-36-0
The trifluoromethoxy group enhances the compound's solubility and biological interactions, making it suitable for various applications in medicinal chemistry and pharmacology .
Research indicates that 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride may exert its biological effects through several mechanisms:
- Antitumor Activity: Studies have shown that this compound can inhibit the growth of certain cancer cell lines. The presence of the trifluoromethoxy group appears to enhance its interaction with cellular targets involved in tumor proliferation.
- Neurotransmitter Interaction: Similar compounds have been noted for their ability to interact with neurotransmitter systems, potentially influencing mood and cognitive functions. This interaction may be mediated through serotonin uptake inhibition, which is critical for mood regulation .
- Enzyme Inhibition: The compound has been explored for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride and related compounds:
| Compound | Activity | EC50 (µM) | Notes |
|---|---|---|---|
| 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride | Antitumor | TBD | Inhibits growth in specific cancer cell lines |
| (1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol | Neurotransmitter uptake inhibition | 6-fold increase compared to non-fluorinated analogs | Enhances mood regulation potential |
| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | AChE inhibition | IC50 = 36.05 µM | Potential therapeutic for Alzheimer's disease |
Case Study 1: Antitumor Properties
In a study investigating various organofluorine compounds, 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancers. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways, suggesting its potential as a lead compound in cancer therapy .
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of similar compounds with trifluoromethoxy substitutions showed that they could enhance serotonin levels by inhibiting reuptake mechanisms. This suggests that 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride might be useful in treating mood disorders such as depression and anxiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
